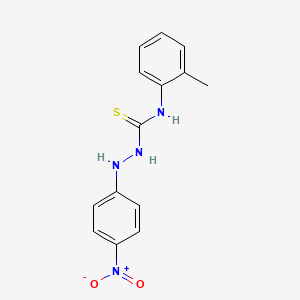
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide (NPOT) is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NPOT is a yellow crystalline powder with a molecular formula of C14H13N3O2S and a molecular weight of 295.34 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is not well understood. However, it is believed that 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide also exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in laboratory experiments is its high purity and stability. 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is also readily available and relatively inexpensive. However, one of the major limitations of using 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in laboratory experiments is its potential toxicity. Therefore, appropriate safety measures should be taken when handling 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide.
Orientations Futures
There are several future directions for research on 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide. One area of research could be to further elucidate the mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in order to better understand its biological effects. Another area of research could be to investigate the potential use of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide as a therapeutic agent in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, research could be conducted to explore the potential use of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in agriculture as a natural pesticide.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves the reaction of 4-nitrobenzaldehyde with o-toluidine in the presence of hydrazine hydrate and carbon disulfide. The reaction yields 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide as a yellow crystalline powder with a high yield and purity.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In industry, 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been used as a dye intermediate and in the production of rubber chemicals.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-nitroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWOJXNLLXZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2903030.png)
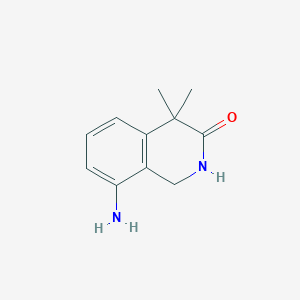
![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)
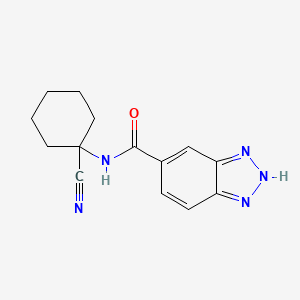
![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)
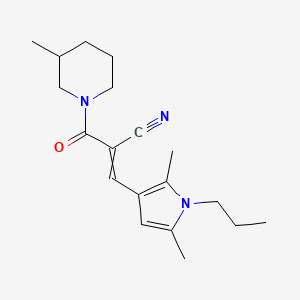

![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)
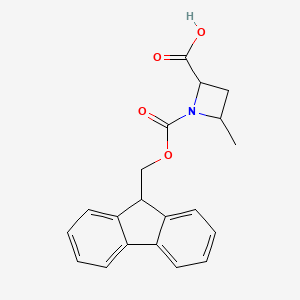
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide](/img/structure/B2903045.png)